molecular formula C9H19ClN2O2 B1435646 tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride CAS No. 1914155-12-6

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

Cat. No.: B1435646
CAS No.: 1914155-12-6
M. Wt: 222.71 g/mol
InChI Key: NLKDWOLDLXTIOX-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-aminobut-2-en-1-ol under specific conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride apart is its unique combination of chemical properties, making it particularly useful in specific research applications. Its stability and reactivity under various conditions make it a versatile compound in scientific studies .

Biological Activity

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is a carbamate derivative characterized by its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural properties that facilitate interactions with various biological targets, influencing pathways related to inflammation, pain, and possibly cancer. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C₉H₁₉ClN₂O₂
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 1914155-12-6

The compound features a tert-butyl group which enhances its solubility and stability, making it suitable for various applications in pharmaceuticals and organic synthesis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Effects : Its structure allows interaction with pain signaling pathways, potentially providing relief in pain management scenarios.
  • Anticancer Potential : As an intermediate in synthesizing compounds like jaspine B, which has shown anticancer properties, this carbamate derivative may play a role in developing anti-cancer therapies.

The mechanism by which this compound exerts its effects involves:

  • Interaction with Enzymes and Receptors : The compound can act as an inhibitor or activator of specific enzymes and receptors, modulating biochemical pathways relevant to disease processes.
  • Formation of Stable Carbamate Bonds : The stability provided by the tert-butyl group enhances the nucleophilicity of the amino group, allowing for effective interactions with biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways; potential use in treating arthritis,
AnalgesicModulates pain signaling pathways; potential for pain relief,
AnticancerIntermediate for jaspine B synthesis; potential anticancer agent
Enzyme InteractionActs on specific enzymes involved in metabolic pathways

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. A study utilizing jaspine B indicated that compounds derived from this carbamate exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Synthesis and Application

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-aminobut-2-en-1-ol under controlled conditions. This process can be optimized for yield and purity using automated reactors in industrial settings.

Table 2: Synthesis Conditions

Reaction ComponentsConditionsYield (%)
Tert-butyl carbamate + 4-amino...Inert atmosphere, 0–5°CUp to 85%
Tert-butyl chloroformate + 4-amino...Base catalyst, room temperatureVariable

Properties

IUPAC Name

tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKDWOLDLXTIOX-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Reactant of Route 2
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Reactant of Route 6
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.